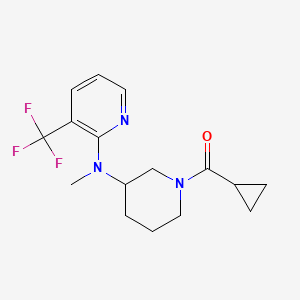

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Description

N-(1-Cyclopropanecarbonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 2. The piperidine ring at position 2 is further modified with a cyclopropanecarbonyl group and an N-methyl substituent. This compound belongs to a class of molecules designed for bioactivity modulation, particularly in kinase inhibition or receptor targeting, due to the trifluoromethyl group’s electron-withdrawing properties and the piperidine/cyclopropane moieties’ conformational rigidity .

Properties

IUPAC Name |

cyclopropyl-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O/c1-21(14-13(16(17,18)19)5-2-8-20-14)12-4-3-9-22(10-12)15(23)11-6-7-11/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHVXCQNOHSRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCN(C1)C(=O)C2CC2)C3=C(C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropanecarbonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropanecarbonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine. Its molecular formula is C_{15}H_{17}F_3N_2O, and it has a molecular weight of approximately 320.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound may act as an inhibitor of autotaxin, an enzyme involved in the synthesis of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell proliferation, migration, and survival . Inhibition of autotaxin has been linked to therapeutic potential in conditions such as cancer, fibrosis, and inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against autotaxin with an IC50 value in the low micromolar range. This suggests that it has a potent effect on the enzyme's activity, which could translate into effective modulation of LPA signaling pathways .

In Vivo Studies

Animal models have shown that administration of this compound results in reduced tumor growth in xenograft models, indicating its potential as an anti-cancer agent. Additionally, it has been observed to mitigate fibrosis in liver injury models, further supporting its therapeutic applicability .

Case Studies

- Hepatitis C Treatment : A related study on similar compounds indicated that they could serve as effective NS3 protease inhibitors for treating Hepatitis C virus (HCV) infections. The structural similarities suggest that this compound may also exhibit antiviral properties .

- Fibrosis Models : In studies focusing on liver fibrosis, compounds with similar mechanisms have shown promise in reducing fibrotic markers and improving liver function tests .

Absorption and Distribution

The compound is expected to have good oral bioavailability due to its lipophilic nature imparted by the trifluoromethyl group. Preliminary pharmacokinetic studies suggest rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration.

Metabolism

Metabolic studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The major metabolites have been identified, but detailed metabolic pathways remain to be fully elucidated.

Excretion

Excretion studies reveal that the compound is primarily eliminated through renal pathways, with less than 10% excreted unchanged in urine.

Toxicology

Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses. However, long-term studies are warranted to assess potential chronic toxicity.

Scientific Research Applications

2.1. Autotaxin Inhibition

One of the primary applications of this compound is as an autotaxin inhibitor . Autotaxin is an enzyme implicated in various pathological conditions, including cancer and fibrosis. Research indicates that inhibitors like N-(1-cyclopropanecarbonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine can modulate the activity of autotaxin, leading to potential therapeutic benefits in treating these diseases .

2.2. Soluble Epoxide Hydrolase (sEH) Inhibition

The compound has also been investigated for its role as a soluble epoxide hydrolase (sEH) inhibitor . sEH is involved in the metabolism of fatty acids and has been linked to cardiovascular diseases. Inhibition of sEH can enhance the beneficial effects of epoxyeicosatrienoic acids (EETs), which are vasodilators . Studies have shown that compounds similar to this compound can effectively lower blood pressure and improve vascular function in animal models.

2.3. Drug Development and Formulation

The compound's unique structural features make it a candidate for developing new pharmaceuticals targeting various receptors and enzymes involved in disease pathways. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and cellular uptake . This property is particularly valuable in designing drugs that require efficient penetration through biological membranes.

Case Study 1: Cancer Treatment

In a study focusing on cancer therapies, this compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Cardiovascular Health

Another study evaluated the cardiovascular effects of this compound on hypertensive rats. The findings demonstrated that administration of the compound resulted in decreased systolic blood pressure and improved endothelial function, highlighting its promise as a therapeutic agent for hypertension .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on three key features: (1) the pyridine/piperidine backbone, (2) trifluoromethyl substitution patterns, and (3) cyclopropane or related substituents. Below is a detailed comparison:

Structural Analogues with Modified Piperidine Substituents

Key Observations :

- The target compound’s cyclopropanecarbonyl group distinguishes it from analogs with isopropyl (e.g., ) or phenyl-piperazine (e.g., ) substituents. Cyclopropane enhances metabolic stability by reducing oxidative degradation .

- The N-methyl group on the piperidine ring may reduce off-target interactions compared to unsubstituted piperidines (e.g., ).

Impact of Trifluoromethyl Substitution Position

Trifluoromethyl placement on the pyridine ring significantly affects binding affinity:

- 3-(Trifluoromethyl)pyridin-2-amine (target compound): The meta position balances steric bulk and electronic effects, optimizing target engagement .

- 4-(Trifluoromethyl)pyridin-2-amine (e.g., ): Substitution at position 4 reduces steric hindrance but may weaken π-π stacking in enzyme active sites.

- 5-(Trifluoromethyl)pyridin-2-amine (e.g., ): Para substitution is less common due to synthetic challenges but offers distinct electronic profiles.

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into two primary fragments:

-

3-(Trifluoromethyl)pyridin-2-amine : A pyridine derivative bearing a trifluoromethyl group at position 3 and an amine at position 2.

-

N-Methyl-1-cyclopropanecarbonylpiperidin-3-amine : A piperidine derivative functionalized with a cyclopropanecarbonyl group at position 1 and a methylated amine at position 3.

Coupling these fragments via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling constitutes the final step.

Synthesis of 3-(Trifluoromethyl)Pyridin-2-Amine

Chlorine/Fluorine Exchange Methodology

A prevalent route involves halogen exchange on trichloromethylpyridine precursors. For example, 2-chloro-3-(trifluoromethyl)pyridine (2-Cl-3-CF3-Py) serves as a key intermediate, synthesized via vapor-phase fluorination of 3-picoline derivatives.

Procedure :

-

Chlorination : 3-Picoline undergoes vapor-phase chlorination at 300–400°C with Cl2 gas, yielding 3-(trichloromethyl)pyridine.

-

Fluorination : Reaction with HF in the presence of SbCl5 catalyst at 100–150°C replaces chlorine atoms with fluorine, forming 3-(trifluoromethyl)pyridine.

-

Nuclear Chlorination : Subsequent chlorination at position 2 using POCl3 or Cl2 gas produces 2-Cl-3-CF3-Py.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl2, 350°C, SbCl5 catalyst | 85–90 |

| Fluorination | HF, 120°C, 12 h | 78–82 |

| Nuclear Chlorination | POCl3, 110°C, 6 h | 65–70 |

Direct Trifluoromethylation

Alternative approaches employ trifluoromethyl copper (CuCF3) to introduce the CF3 group onto pyridine rings. This method avoids multi-step halogen exchange but requires careful control of reaction conditions.

Procedure :

-

Substrate Preparation : 2-Bromopyridine is treated with CuCF3 in DMF at 80°C for 24 h.

-

Amination : The resulting 3-CF3-pyridine undergoes Buchwald-Hartwig amination with NH3 to install the amine group.

Optimization Insight :

-

Ligands such as Xantphos enhance coupling efficiency.

-

Elevated temperatures (100–120°C) improve amination yields but risk decomposition of the CF3 group.

Synthesis of N-Methyl-1-Cyclopropanecarbonylpiperidin-3-Amine

Piperidine Functionalization

The piperidine fragment is synthesized via sequential acylation and methylation:

Step 1: Acylation of Piperidin-3-Amine

Piperidin-3-amine reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) under basic conditions (Et3N), yielding 1-cyclopropanecarbonylpiperidin-3-amine.

Step 2: N-Methylation

The secondary amine undergoes methylation using methyl iodide (MeI) in the presence of NaH as a base.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, Et3N, DCM, 0°C → RT | 88–92 |

| Methylation | MeI, NaH, THF, 50°C, 6 h | 75–80 |

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group in 2-Cl-3-CF3-Py undergoes displacement by the piperidine amine under heated conditions.

Procedure :

-

Reaction Setup : 2-Cl-3-CF3-Py (1 equiv), N-methyl-1-cyclopropanecarbonylpiperidin-3-amine (1.2 equiv), K2CO3 (2 equiv), DMF, 120°C, 24 h.

-

Workup : Dilution with H2O, extraction with EtOAc, and column chromatography (SiO2, hexane/EtOAc 3:1).

Yield : 60–65%

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination offers higher regioselectivity and milder conditions:

Procedure :

-

Catalyst System : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 equiv), toluene, 100°C, 12 h.

-

Substrates : 2-Bromo-3-CF3-Py and N-methyl-1-cyclopropanecarbonylpiperidin-3-amine.

Yield : 70–75%

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | Simple setup, no catalyst required | High temps, moderate yields |

| Buchwald-Hartwig | Higher yields, milder conditions | Costly catalysts, oxygen-sensitive |

Challenges and Optimization

Steric and Electronic Effects

Q & A

Q. What synthetic strategies are recommended for preparing N-(1-cyclopropanecarbonylpiperidin-3-yl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane acylation, piperidine functionalization, and pyridine coupling. A validated approach (adapted from similar compounds) uses copper-catalyzed cross-coupling (e.g., CuBr with Cs₂CO₃) for introducing the cyclopropane moiety . For the trifluoromethylpyridine core, halogen displacement or Suzuki-Miyaura coupling with boronic acids can be employed, as demonstrated in pyridin-3-amine derivatives . Purification via gradient chromatography (e.g., EtOAc/hexane) and characterization by H/C NMR and HRMS are critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz) resolves methyl groups (δ ~2.5 ppm) and trifluoromethyl signals (δ ~120-125 ppm in C NMR). Piperidine and pyridine ring protons appear as distinct multiplet clusters .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] with <2 ppm error) .

- Elemental Analysis : CHN analysis ensures purity (<0.4% deviation from theoretical values) .

Q. How does the trifluoromethyl group impact the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, as observed in related pyridine derivatives . It also introduces electron-withdrawing effects, altering pKa (predicted ~4.18) and solubility (e.g., 0.28 mmHg vapor pressure at 25°C) . Computational modeling (e.g., DFT) can predict these effects prior to synthesis.

Advanced Research Questions

Q. How can low yields in the cyclopropane acylation step be mitigated?

- Methodological Answer :

- Catalyst Optimization : Replace CuBr with Pd catalysts (e.g., Pd(OAc)₂) for higher efficiency in C–N bond formation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as seen in analogous piperidine acylations .

- Temperature Control : Maintain 35–50°C to prevent side reactions (e.g., cyclopropane ring opening) . Monitor progress via TLC (EtOAc/hexane, Rf ~0.3–0.5) .

Q. What strategies address hygroscopicity of intermediates during synthesis?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves in reaction mixtures and store intermediates under inert gas (N₂/Ar) .

- Lyophilization : Freeze-drying after extraction (e.g., CH₂Cl₂/H₂O) reduces water absorption .

- Stability Studies : Conduct Karl Fischer titration to quantify moisture content and adjust storage protocols (e.g., desiccants at −20°C) .

Q. How should contradictory bioactivity data across assays be resolved?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed cyclopropane) that may interfere .

- Assay Standardization : Compare results under identical conditions (pH, temperature, cell lines). For example, discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., Tris vs. PBS) .

Data Contradiction Analysis

Q. How to interpret conflicting logD values reported in different studies?

- Methodological Answer : LogD variability often stems from measurement techniques (shake-flask vs. chromatographic). Validate using reversed-phase HPLC (C18 column, MeOH/H₂O gradient) and correlate with computational predictions (e.g., ACD/Labs). Cross-reference with structurally similar trifluoromethylpyridines (logD range: 1.8–2.5) .

Q. Why do NMR spectra show unexpected splitting patterns in the piperidine region?

- Methodological Answer : Conformational flexibility of the piperidine ring can cause dynamic NMR effects. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals. Alternatively, use H-H COSY to resolve coupling networks .

Safety and Handling

Q. What safety protocols are critical for handling intermediates with reactive functional groups?

- Methodological Answer :

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact with trifluoromethyl intermediates .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., methylamines) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.